molecular formula C36H34O2 B14316051 2,2'-([1,1'-Biacenaphthylene]-3,3'-diyl)bis(2-methylpentan-3-one) CAS No. 106017-43-0

2,2'-([1,1'-Biacenaphthylene]-3,3'-diyl)bis(2-methylpentan-3-one)

Cat. No.: B14316051
CAS No.: 106017-43-0
M. Wt: 498.7 g/mol
InChI Key: XMXYSCDOCBLOGT-UHFFFAOYSA-N
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Description

2,2’-([1,1’-Biacenaphthylene]-3,3’-diyl)bis(2-methylpentan-3-one) is a complex organic compound that belongs to the class of biaryl ketones. This compound is characterized by the presence of two acenaphthylene units connected through a central carbonyl bridge, with each acenaphthylene unit further substituted with a 2-methylpentan-3-one group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-([1,1’-Biacenaphthylene]-3,3’-diyl)bis(2-methylpentan-3-one) typically involves the following steps:

    Formation of Acenaphthylene Units: The initial step involves the synthesis of acenaphthylene units through cyclization reactions of appropriate precursors.

    Coupling Reaction: The acenaphthylene units are then coupled using a suitable coupling agent to form the biaryl structure.

    Substitution Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2’-([1,1’-Biacenaphthylene]-3,3’-diyl)bis(2-methylpentan-3-one) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the acenaphthylene units.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Friedel-Crafts acylation reactions typically use aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted biaryl ketones.

Scientific Research Applications

2,2’-([1,1’-Biacenaphthylene]-3,3’-diyl)bis(2-methylpentan-3-one) has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2,2’-([1,1’-Biacenaphthylene]-3,3’-diyl)bis(2-methylpentan-3-one) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-([1,1’-Biphenyl]-3,3’-diyl)bis(2-methylpentan-3-one)
  • 2,2’-([1,1’-Binaphthyl]-3,3’-diyl)bis(2-methylpentan-3-one)
  • 2,2’-([1,1’-Bipyridyl]-3,3’-diyl)bis(2-methylpentan-3-one)

Uniqueness

2,2’-([1,1’-Biacenaphthylene]-3,3’-diyl)bis(2-methylpentan-3-one) is unique due to its biaryl structure with acenaphthylene units, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

106017-43-0

Molecular Formula

C36H34O2

Molecular Weight

498.7 g/mol

IUPAC Name

2-methyl-2-[1-[3-(2-methyl-3-oxopentan-2-yl)acenaphthylen-1-yl]acenaphthylen-3-yl]pentan-3-one

InChI

InChI=1S/C36H34O2/c1-7-31(37)35(3,4)29-17-15-21-11-9-13-23-25(19-27(29)33(21)23)26-20-28-30(36(5,6)32(38)8-2)18-16-22-12-10-14-24(26)34(22)28/h9-20H,7-8H2,1-6H3

InChI Key

XMXYSCDOCBLOGT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)(C)C1=C2C=C(C3=CC=CC(=C32)C=C1)C4=CC5=C(C=CC6=C5C4=CC=C6)C(C)(C)C(=O)CC

Origin of Product

United States

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